molecular formula C8H9NO3 B2980930 ethyl 2-formyl-1H-pyrrole-3-carboxylate CAS No. 19076-57-4

ethyl 2-formyl-1H-pyrrole-3-carboxylate

Cat. No.: B2980930
CAS No.: 19076-57-4
M. Wt: 167.164
InChI Key: OGHZJUOOYWTZSV-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-1H-pyrrole-3-carboxylate is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-formyl-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common method involves the reaction of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester with phosphorus oxychloride in the presence of dimethylformamide and dichloromethane. The reaction is carried out at low temperatures, typically around 4°C, to ensure the stability of the intermediate products .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-formyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ethyl 2-carboxyl-1H-pyrrole-3-carboxylate.

    Reduction: Ethyl 2-hydroxymethyl-1H-pyrrole-3-carboxylate.

    Substitution: Products depend on the nucleophile used, such as ethyl 2-substituted-1H-pyrrole-3-carboxylate.

Scientific Research Applications

Ethyl 2-formyl-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of ethyl 2-formyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various chemical reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-formyl-1H-pyrrole-2-carboxylate: Similar structure but with the formyl group at a different position.

    Ethyl 4-formylpyrrole-2-carboxylate: Another isomer with the formyl group at the 4-position.

Uniqueness

Ethyl 2-formyl-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the formyl and ester groups allows for selective reactions and interactions with biological targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

ethyl 2-formyl-1H-pyrrole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)6-3-4-9-7(6)5-10/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHZJUOOYWTZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19076-57-4
Record name ethyl 2-formyl-1H-pyrrole-3-carboxylate
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